9,10-Bis((1H-imidazol-1-yl)methyl)anthracene

Catalog No.
S15678749
CAS No.
M.F
C22H18N4
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Bis((1H-imidazol-1-yl)methyl)anthracene

Product Name

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene

IUPAC Name

1-[[10-(imidazol-1-ylmethyl)anthracen-9-yl]methyl]imidazole

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C22H18N4/c1-2-6-18-17(5-1)21(13-25-11-9-23-15-25)19-7-3-4-8-20(19)22(18)14-26-12-10-24-16-26/h1-12,15-16H,13-14H2

InChI Key

SIPQBLANNUQDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN4C=CN=C4)CN5C=CN=C5

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene is a complex organic compound with the molecular formula C22H18N4C_{22}H_{18}N_{4} and a molecular weight of 338.4 g/mol. This compound features an anthracene core substituted with two imidazole rings, specifically at the 9 and 10 positions, which are connected by methylene groups. The presence of imidazole moieties imparts unique chemical properties, making it a subject of interest in various fields such as materials science and medicinal chemistry .

The chemical reactivity of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene can be attributed to its functional groups. It can participate in several types of reactions:

  • Electrophilic Substitution: The anthracene core can undergo electrophilic aromatic substitution due to the electron-rich nature of the imidazole rings.
  • Coordination Chemistry: The nitrogen atoms in the imidazole rings can coordinate with metal ions, forming metal-organic frameworks or complexes, which have been explored in various studies .
  • Oxidation Reactions: The compound may also be susceptible to oxidation under certain conditions, leading to the formation of reactive intermediates.

Research indicates that 9,10-bis((1H-imidazol-1-yl)methyl)anthracene exhibits significant biological activity. It has been studied for its potential as an antitumor agent, showing cytotoxic effects against various cancer cell lines. The imidazole groups are known to interact with biological targets, potentially influencing cellular pathways involved in cancer progression . Additionally, its ability to form complexes with metal ions may enhance its biological efficacy.

The synthesis of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene typically involves multi-step organic reactions:

  • Starting Material Preparation: Synthesis begins with anthracene derivatives that can be functionalized at the 9 and 10 positions.
  • Formation of Imidazole Rings: The imidazole units are synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Methylation: Methylene linkers are introduced between the anthracene and imidazole units through alkylation methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps may vary depending on the specific synthetic route chosen by researchers .

9,10-Bis((1H-imidazol-1-yl)methyl)anthracene has several notable applications:

  • Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
  • Medicinal Chemistry: Its potential as a therapeutic agent against cancer has led to investigations into its pharmacological properties.
  • Catalysis: The compound's ability to coordinate with metals makes it useful in catalyzing organic reactions.

Studies have shown that 9,10-bis((1H-imidazol-1-yl)methyl)anthracene can interact with various metal ions, leading to the formation of metal-organic frameworks. These interactions enhance its stability and alter its electronic properties, making it suitable for applications in sensing and catalysis. Additionally, research into its interactions with biological molecules suggests potential pathways for drug delivery systems or targeted therapy .

Several compounds share structural similarities with 9,10-bis((1H-imidazol-1-yl)methyl)anthracene. Here are a few notable examples:

Compound NameStructureUnique Features
9,10-Di(1H-imidazol-1-yl)anthraceneStructureLacks methylene linkers; more direct interaction with biological targets.
9,10-Bis((1H-benzo[d]imidazol-1-yl)methyl)anthraceneStructureIncorporates benzo-fused imidazole rings; potentially different electronic properties.
9-(1H-imidazol-1-yl)anthraceneStructureOnly one imidazole substitution; simpler structure leading to reduced complexity in interactions.

The uniqueness of 9,10-bis((1H-imidazol-1-yl)methyl)anthracene lies in its dual imidazole substitution at both ends of the anthracene core, enhancing its reactivity and potential applications compared to similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

338.153146591 g/mol

Monoisotopic Mass

338.153146591 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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